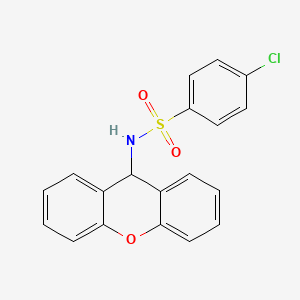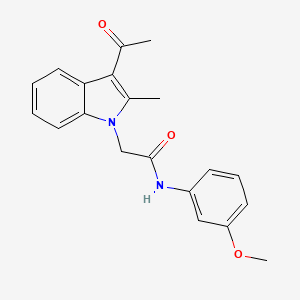![molecular formula C21H28N4O2 B4926397 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide](/img/structure/B4926397.png)
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazole moiety, and an indene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield a variety of functionalized derivatives .
Scientific Research Applications
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler compound with a similar morpholine ring structure
Pyrazole derivatives: Compounds containing the pyrazole moiety, which may have similar biological activities
Indene carboxamides: Compounds with the indene carboxamide group, which may have similar chemical properties
Uniqueness
What sets 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide apart is its unique combination of these three functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16-14-24(15-17(2)27-16)21(12-18-6-3-4-7-19(18)13-21)20(26)22-9-11-25-10-5-8-23-25/h3-8,10,16-17H,9,11-15H2,1-2H3,(H,22,26)/t16-,17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYZGKOAIQLOLY-CALCHBBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)

![3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide](/img/structure/B4926334.png)

![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)
![4-(2,4-DICHLOROPHENOXY)-N-{6-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]HEXYL}BUTANAMIDE](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B4926395.png)
![3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B4926412.png)
